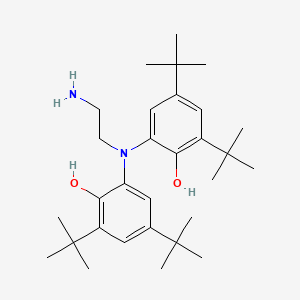
6,6'-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) involves a reaction with triethylamine in hexane for 8 hours, yielding a 71% product . Another method involves refluxing in acetonitrile at 20°C for 4 hours, yielding a 64% product .Molecular Structure Analysis
The molecular structure of 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) has been studied in various contexts. For the monomeric Ti derivative, the metal was solved in a trigonal bipyramidal geometry. For the Zr and Hf derivatives, a symmetric dinuclear complex was formed where the ethoxide moiety of the AM-DBP2 ligand bridges to the other metal center, generating an octahedral geometry .Chemical Reactions Analysis
The chemical reactions involving 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) have been explored in the context of group 4 metal alkoxides. The product from each system led to a tetradentate AM-DBP2 ligand and retention of a parent alkoxide ligand .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Metal Complex Synthesis
This compound is particularly significant in coordination chemistry due to its potential to act as a ligand for metal complexes. Its structure allows it to bind with metals, forming stable complexes that can be used for catalysis or material properties modification . For instance, it can be involved in synthesizing cadmium complexes, which have been studied for their crystal structures and potential applications in electronics and photonics .
Drug Discovery
In the realm of drug discovery, the compound’s ability to form stable complexes with various metals can be exploited to create new pharmaceuticals. Metal complexes of this compound could potentially exhibit therapeutic properties, such as antimicrobial, anti-inflammatory, or even anticancer activities .
Polymer Science
The compound’s structural features make it suitable for modifying the properties of polymers. It can be used to synthesize new polymer materials with enhanced stability, durability, or specific functionalities like conductivity or biocompatibility. Its role in polymer cross-linking could lead to the development of advanced materials for medical devices or sustainable plastics .
Material Engineering
In material engineering, this compound can contribute to the development of new materials with unique properties. For example, it can be used to engineer nanomaterials with specific optical or electronic characteristics, which are valuable for applications in solar cells, sensors, or other high-tech devices .
Catalysis
The compound’s metal complexes can serve as catalysts in various chemical reactions. They can be used to accelerate reactions in organic synthesis, such as the epoxidation of alkenes or the sulfoxidation of sulfides, making the processes more efficient and environmentally friendly.
Nanotechnology
Lastly, in nanotechnology, this compound can be utilized to generate nanomaterials with precise control over their size and shape. These nanomaterials can have applications ranging from drug delivery systems to electronic components, where the compound’s ability to form stable metal complexes is crucial .
Wirkmechanismus
The mechanism of action of 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) involves coordination behavior with group 4 metal alkoxides. The tridentate alkoxide ligand 6,6’-((2-Hydroxyethyl)azanediyl)bis(methylene)bis(2,4-di-tert-butylphenol), also known as H3-AM-DBP2, was found to generate specific metal alkoxides in a 1:1 ratio .
Zukünftige Richtungen
The future directions of research involving 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) include exploring its impact on the morphology of nanoceramic materials generated from group 4 metal alkoxides . This could potentially lead to new applications in material engineering and other fields.
Eigenschaften
IUPAC Name |
2-[N-(2-aminoethyl)-3,5-ditert-butyl-2-hydroxyanilino]-4,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O2/c1-27(2,3)19-15-21(29(7,8)9)25(33)23(17-19)32(14-13-31)24-18-20(28(4,5)6)16-22(26(24)34)30(10,11)12/h15-18,33-34H,13-14,31H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXUAAZRJVGOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N(CCN)C2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743241 | |
| Record name | 2,2'-[(2-Aminoethyl)azanediyl]bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) | |
CAS RN |
96506-59-1 | |
| Record name | 2,2'-[(2-Aminoethyl)azanediyl]bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




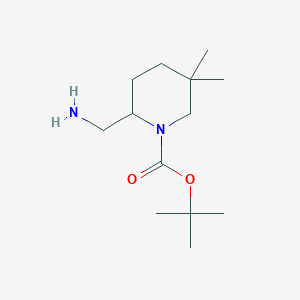
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)
![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)

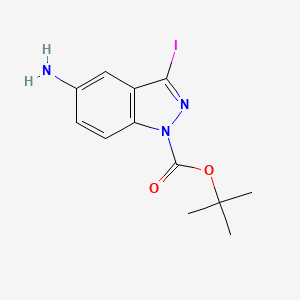
![Tert-butyl (benzo[b]thiophen-6-ylmethyl)carbamate](/img/structure/B1445472.png)
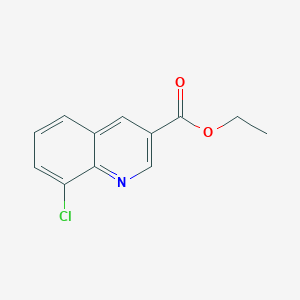

![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)
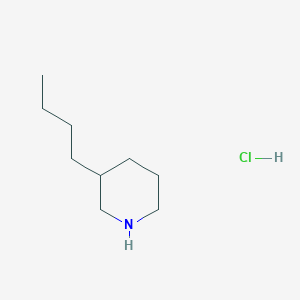

![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)